molecular formula C17H17N5O4S B11012810 N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

Cat. No.: B11012810
M. Wt: 387.4 g/mol
InChI Key: LKOFTSSORBLWSW-UHFFFAOYSA-N
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Description

N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a useful research compound. Its molecular formula is C17H17N5O4S and its molecular weight is 387.4 g/mol. The purity is usually 95%.
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Biological Activity

The compound N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a complex organic molecule notable for its diverse biological activities. This compound features a unique structure that combines a thiadiazole moiety with a tetrahydropyrroloquinazoline framework, which is significant in medicinal chemistry due to its potential therapeutic applications.

  • Molecular Formula : C₁₆H₁₈N₄O₂S
  • Molecular Weight : Approximately 429.5 g/mol

Antimicrobial Activity

Research indicates that compounds containing the thiadiazole ring exhibit significant antimicrobial properties. In particular, derivatives of thiadiazoles have been shown to possess activity against various strains of bacteria and fungi. For instance:

  • In vitro studies demonstrated that certain thiadiazole derivatives can inhibit the growth of Mycobacterium tuberculosis (Mtb) with inhibition percentages reaching up to 96% at specific concentrations .
  • Compounds similar in structure to our target compound have shown promising results against other pathogens, suggesting a potential for broad-spectrum antimicrobial activity.

Anticancer Properties

The biological activity of the compound also extends to anticancer effects. Various studies have reported that compounds with similar structural features exhibit significant cytotoxicity against different cancer cell lines:

  • Cell Line Studies : Compounds with a thiadiazole moiety demonstrated IC₅₀ values in the low micromolar range against lung cancer cell lines (e.g., A549) .
  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit cell proliferation.

Anti-inflammatory Effects

Some studies suggest that thiadiazole derivatives may also possess anti-inflammatory properties. The modulation of inflammatory pathways could provide therapeutic benefits in conditions characterized by chronic inflammation.

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound. Key observations include:

  • Substituents on the Thiadiazole Ring : Variations in substituents can significantly influence the biological activity. For example, modifications at specific positions on the thiadiazole ring have been linked to enhanced antimicrobial and anticancer activities .
  • Tetrahydropyrroloquinazoline Framework : The presence of this framework appears to enhance the overall biological efficacy, suggesting that it plays a critical role in the interaction with biological targets.

Case Study 1: Antimicrobial Activity Against Mtb

A study investigated several thiadiazole derivatives, including those structurally related to our target compound. Results showed:

CompoundConcentration (μg/mL)% Inhibition
Compound A25096%
Compound B10091%

This indicates that modifications to the thiadiazole ring can lead to enhanced inhibition of Mtb growth .

Case Study 2: Antitumor Activity in Lung Cancer Cells

In another research effort, various derivatives were tested against lung cancer cell lines:

CompoundCell LineIC₅₀ (μM)
Compound XA5492.12
Compound YHCC8275.13

These findings demonstrate that certain structural modifications can significantly improve anticancer potency .

Properties

Molecular Formula

C17H17N5O4S

Molecular Weight

387.4 g/mol

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-methyl-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide

InChI

InChI=1S/C17H17N5O4S/c1-21-14(24)10-5-3-4-6-11(10)22-13(23)7-8-17(21,22)15(25)18-16-20-19-12(27-16)9-26-2/h3-6H,7-9H2,1-2H3,(H,18,20,25)

InChI Key

LKOFTSSORBLWSW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2N3C1(CCC3=O)C(=O)NC4=NN=C(S4)COC

Origin of Product

United States

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